3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15072115
InChI: InChI=1S/C30H39N5O3S/c1-22-7-8-23(2)27(20-22)33-12-14-34(15-13-33)28(36)6-4-3-5-11-35-29(37)25-21-24(32-16-18-38-19-17-32)9-10-26(25)31-30(35)39/h7-10,20-21H,3-6,11-19H2,1-2H3,(H,31,39)
SMILES:
Molecular Formula: C30H39N5O3S
Molecular Weight: 549.7 g/mol

3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC15072115

Molecular Formula: C30H39N5O3S

Molecular Weight: 549.7 g/mol

* For research use only. Not for human or veterinary use.

3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one -

Specification

Molecular Formula C30H39N5O3S
Molecular Weight 549.7 g/mol
IUPAC Name 3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C30H39N5O3S/c1-22-7-8-23(2)27(20-22)33-12-14-34(15-13-33)28(36)6-4-3-5-11-35-29(37)25-21-24(32-16-18-38-19-17-32)9-10-26(25)31-30(35)39/h7-10,20-21H,3-6,11-19H2,1-2H3,(H,31,39)
Standard InChI Key YRUFCRMSWYXDDA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Introduction

The compound 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one is a complex organic molecule belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound features a unique structural arrangement that includes a piperazine moiety and a morpholino group, which may contribute to its pharmacological potential.

Synthesis and Chemical Reactivity

The synthesis of 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one typically involves multi-step organic reactions. These processes often require controlled conditions such as temperature control and inert atmospheres to maximize yield and purity. Common solvents like dimethyl sulfoxide (DMSO) may facilitate nucleophilic substitutions.

Synthetic StepsConditionsPurification Techniques
Multi-step reactionsTemperature control, inert atmosphere (e.g., nitrogen)Chromatography (e.g., HPLC)
Nucleophilic substitutionsSolvents like DMSORecrystallization

Analytical Techniques for Characterization

Characterization of this compound involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for monitoring reaction progress and confirming product identity.

  • Mass Spectrometry: Used to determine molecular weight and structure.

  • Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-vis): Useful for analyzing the purity and structural integrity of the compound.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
2-(2,3-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinoneContains methoxy groups; trifluoromethyl substituentAntitumor
1-(2,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazinePiperazine ring; methoxy groupsAntidepressant
5-(2,3-dimethoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-oneThiazolidinone core; benzylidene groupAntimicrobial
3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-oneQuinazolinone core; piperazine and morpholino groupsPotential anti-inflammatory, antimicrobial, anticancer

The unique combination of functional groups in 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one may confer distinct pharmacological properties compared to similar compounds.

Potential Applications

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